
Dimethyl (2-bromo-2-methylbutylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-bromo-2-methylbutylidene)propanedioate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2-bromo-2-methylbutylidene)propanedioate typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method is the bromination of a methyl-substituted butylidene compound, followed by esterification to introduce the propanedioate group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (2-bromo-2-methylbutylidene)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include hydroxyl, amino, or thiol derivatives.
Elimination: Formation of alkenes.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Dimethyl (2-bromo-2-methylbutylidene)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl (2-bromo-2-methylbutylidene)propanedioate involves its interaction with various molecular targets. The bromine atom and the ester groups play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. In elimination reactions, the compound can form alkenes through the removal of a proton and a leaving group.
Comparaison Avec Des Composés Similaires
- Dimethyl (2-chloro-2-methylbutylidene)propanedioate
- Dimethyl (2-iodo-2-methylbutylidene)propanedioate
- Dimethyl (2-fluoro-2-methylbutylidene)propanedioate
Comparison: Dimethyl (2-bromo-2-methylbutylidene)propanedioate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability.
Propriétés
Numéro CAS |
67498-37-7 |
|---|---|
Formule moléculaire |
C10H15BrO4 |
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
dimethyl 2-(2-bromo-2-methylbutylidene)propanedioate |
InChI |
InChI=1S/C10H15BrO4/c1-5-10(2,11)6-7(8(12)14-3)9(13)15-4/h6H,5H2,1-4H3 |
Clé InChI |
BSTGLNSBSOHIIE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C=C(C(=O)OC)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



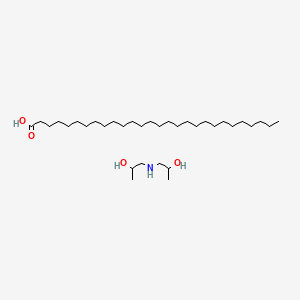
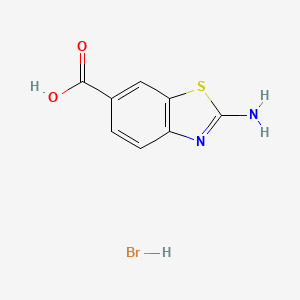
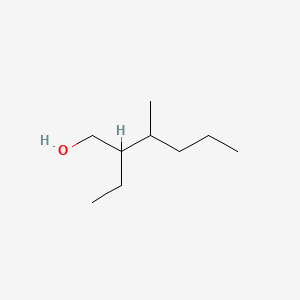


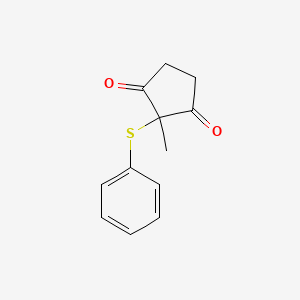

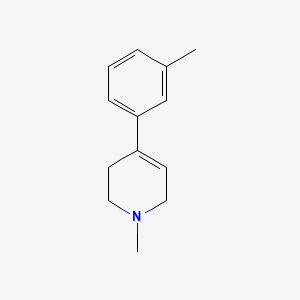
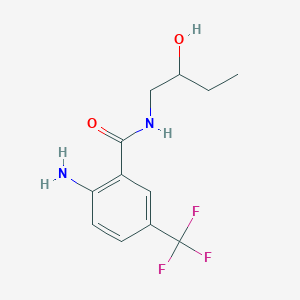
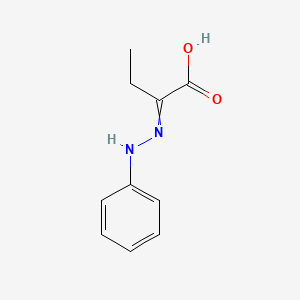
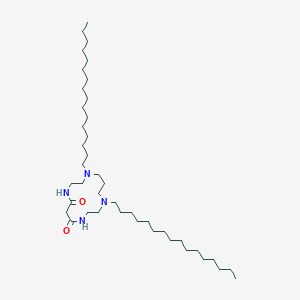
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)

